Clofutriben belongs to the class of chemicals known as triazoles, which are characterized by their five-membered ring structure containing three nitrogen atoms. This classification is significant as triazoles are widely used in agriculture for their antifungal properties. Clofutriben specifically targets various fungal species, making it a valuable tool in integrated pest management strategies.
The synthesis of Clofutriben involves several steps, typically starting with the formation of the triazole ring. Common methods for synthesizing triazoles include:
The technical details of these methods are crucial for producing Clofutriben with the desired efficacy and stability for agricultural applications.
Clofutriben has a complex molecular structure that can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The precise arrangement of these atoms determines its physical and chemical properties.
Understanding the molecular structure is vital for predicting its behavior in biological systems and its interaction with target pathogens.
Clofutriben undergoes various chemical reactions that are important for its function as a fungicide:
These reactions highlight the importance of studying Clofutriben's stability under different conditions to ensure effective application in agriculture.
Clofutriben exerts its antifungal effects primarily through the inhibition of sterol biosynthesis in fungal cell membranes. Specifically, it targets the enzyme lanosterol demethylase (part of the cytochrome P450 family), which plays a crucial role in converting lanosterol to ergosterol—a vital component of fungal cell membranes.
This mechanism underlines the compound's potential as an effective solution in managing fungal diseases in crops.
Clofutriben exhibits several physical and chemical properties that are relevant for its application:
These properties are essential for determining how Clofutriben can be effectively utilized in agricultural practices.
Clofutriben's primary application is as a fungicide in agriculture. Its effectiveness against various fungal pathogens makes it suitable for use on a wide range of crops, including cereals, fruits, and vegetables. Additionally:
Clofutriben (developmental code ASP3662; CAS 1204178-50-6) is a small-molecule inhibitor with the chemical formula C₁₉H₁₆ClF₃N₄O₂ and a molecular weight of 424.80 g/mol [4]. Its structure features a trifluoromethylpyridine core linked to a chlorodifluorophenyl ring via a urea bridge, optimizing binding affinity to the catalytic site of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) [1] [4]. This design confers high selectivity (>500-fold) for HSD-1 over related enzymes like HSD-2 and cytochrome P450 isoforms, minimizing off-target effects [1]. Pharmacokinetically, Clofutriben exhibits predictable linear kinetics and is classified as a biopharmaceutics classification system (BCS) Class II compound with low aqueous solubility but high permeability, enabling once-daily oral dosing [5] [8].
Table 1: Key Physicochemical Properties of Clofutriben
Property | Value |
---|---|
Chemical Formula | C₁₉H₁₆ClF₃N₄O₂ |
Molecular Weight | 424.80 g/mol |
CAS Registry Number | 1204178-50-6 |
Pharmacological Class | HSD-1 Inhibitor |
Selectivity Ratio (HSD-1/HSD-2) | >500:1 |
HSD-1 catalyzes the intracellular regeneration of active cortisol from inert cortisone in glucocorticoid-responsive tissues (liver, adipose, brain, bone) via NADPH-dependent reduction [1] [9]. Clofutriben competitively inhibits this reactivation by binding to the enzyme’s catalytic pocket, disrupting the NADPH cofactor interaction and stabilizing an inactive conformation [1] [4]. This reduces tissue-specific cortisol exposure without affecting circulating cortisol levels or the hypothalamic-pituitary-adrenal (HPA) axis [1] [8]. Preclinical studies demonstrate 80–95% inhibition of hepatic HSD-1 at therapeutic doses, correlating with reduced hepatic glucose output and improved insulin sensitivity [1]. In the brain, 70% HSD-1 inhibition reverses glucocorticoid-induced neuronal dysfunction, potentially ameliorating neuropsychiatric symptoms in hypercortisolism [1] [10].
EnCS is a rare disorder (incidence: 1.2–1.7 cases/million/year) characterized by chronic endogenous cortisol excess, with 60–70% caused by ACTH-secreting pituitary adenomas (Cushing’s disease) [2] [6]. ACS (mild hypercortisolism) affects 0.2–2% of adrenal incidentalomas and shares metabolic comorbidities with EnCS but lacks classic physical stigmata [3] [8]. Both conditions drive tissue-specific cortisol toxicity via intracellular glucocorticoid receptor (GR) activation, leading to:
Tissue cortisol levels in these conditions often exceed circulating concentrations due to HSD-1 amplification, creating a therapeutic rationale for targeted inhibition [1] [8].
Current hypercortisolism therapies face four key limitations:
Table 2: Limitations of Current EnCS Therapies vs. Clofutriben’s Potential Advantages
Therapy Class | Key Limitations | Clofutriben’s Differentiation |
---|---|---|
Adrenal Inhibitors | Adrenal insufficiency risk; multi-enzyme inhibition | HSD-1 specificity; no AI risk [1] |
GR Antagonists | Endometrial thickening; hypokalemia | Tissue-specific action; no systemic GR block [3] |
Pituitary-Targeted | Hyperglycemia (pasireotide); low efficacy in macroadenomas | No glucose impact [5] |
Radiotherapy | 50% delayed efficacy; hypopituitarism risk | Immediate effect; no hormone deficiency [8] |
Clofutriben addresses these gaps by selectively blocking intracellular cortisol activation without HPA axis disruption, potentially mitigating long-term morbidity while avoiding adrenal crises [1] [5]. Phase 2 trials (e.g., RESCUE trial) show 95% patient retention and preference over prior therapies, underscoring its clinical promise [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1